molecular formula C9H14ClN3O B11043088 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide

2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-YL)ethyl]acetamide

Cat. No.: B11043088
M. Wt: 215.68 g/mol
InChI Key: JLZKJAGGTWVGKT-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is an organic compound featuring a chloroacetamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine+chloroacetyl chlorideThis compound\text{1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine+chloroacetyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method also allows for the efficient handling of hazardous reagents like chloroacetyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioethers.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or other oxygenated derivatives.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of both a chloroacetamide group and a pyrazole ring. This combination provides a versatile platform for chemical modifications, enhancing its utility in various fields.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

2-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C9H14ClN3O/c1-6(11-9(14)4-10)8-5-13(3)12-7(8)2/h5-6H,4H2,1-3H3,(H,11,14)

InChI Key

JLZKJAGGTWVGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)CCl)C

Origin of Product

United States

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